molecular formula C26H26N4O2S B1226072 2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide

2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide

Cat. No. B1226072
M. Wt: 458.6 g/mol
InChI Key: HICASLFWFAHBOB-UHFFFAOYSA-N
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Description

2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide is a member of triazoles.

Scientific Research Applications

Synthesis and Characterization

  • A related compound, 4-(4-Methoxyphenyl)-5-phenyl--4H-1,2,4-triazole-3-thiol, was synthesized and characterized by IR, NMR, and elemental analysis. These compounds represent new additions to the triazole family and are of interest for their unique structures and potential applications (Wurfer & Badea, 2021).

COX Inhibitory Activity

  • Some derivatives with a similar structure have shown significant COX-2 inhibitory activity, suggesting potential anti-inflammatory applications. Notably, compounds with a 4-methoxyphenyl group, similar to the molecule , demonstrated strong inhibitory effects (Ertas et al., 2022).

Antimicrobial Activity

  • Triazole derivatives, akin to the compound of interest, have been synthesized and found effective against various Candida species and pathogenic bacteria, highlighting their potential in antimicrobial treatments (Altıntop et al., 2011).

Anticancer Activity

  • N-aryl substituted phenyl acetamide analogs of triazoles, similar in structure, were synthesized and tested for their inhibition activity against cancer cell lines, suggesting possible applications in cancer research (Kumar et al., 2019).

Physicochemical Properties

  • Research on similar 1,2,4-triazole derivatives has focused on their physicochemical properties, indicating a potential for developing biologically active substances with applications like antitumor, antiinflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015).

Molecular Docking Studies

  • Molecular docking studies of triazine analogs containing a methoxyphenyl group provide insights into their potential interaction with biological targets, offering a basis for further pharmacological investigations (Krishnaraj & Muthusubramanian, 2012).

properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

N-benzyl-2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O2S/c1-32-23-15-13-22(14-16-23)30-24(17-12-20-8-4-2-5-9-20)28-29-26(30)33-19-25(31)27-18-21-10-6-3-7-11-21/h2-11,13-16H,12,17-19H2,1H3,(H,27,31)

InChI Key

HICASLFWFAHBOB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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